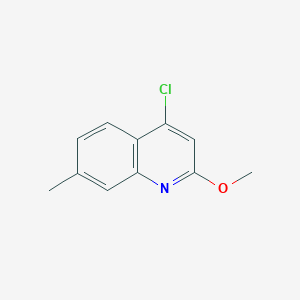

4-Chloro-2-methoxy-7-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

4-chloro-2-methoxy-7-methylquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-4-8-9(12)6-11(14-2)13-10(8)5-7/h3-6H,1-2H3 |

InChI Key |

AITGWEGNZIETSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)OC)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Chloro 2 Methoxy 7 Methylquinoline

Nucleophilic Substitution Reactions of the Chloro Moiety

The chlorine atom at the C4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the derivatization of this scaffold, allowing for the introduction of various functional groups.

The chloro group can be readily displaced by nitrogen-based nucleophiles such as amines and hydrazines to furnish 4-aminoquinoline (B48711) and 4-hydrazinoquinoline (B99260) derivatives, respectively. These reactions are typically carried out by heating the 4-chloroquinoline (B167314) with an excess of the amine or hydrazine (B178648), sometimes in a solvent or under neat conditions. nih.gov

For instance, the reaction of 4,7-dichloroquinoline (B193633) with mono or dialkyl amines leads to the formation of 4-aminoquinoline derivatives. nih.gov Similarly, heating 4,7-dichloroquinoline with hydrazine hydrate (B1144303) results in the formation of 4-chloro-7-hydrazinoquinoline. The reaction of 4-chloro-6-methoxy-2-methylquinoline (B1597386) with ammonia (B1221849) in the presence of phenol (B47542) at elevated temperatures yields 4-amino-6-methoxy-2-methylquinoline. chemicalbook.com The general scheme for the reaction with amines is as follows:

Table 1: Examples of Nitrogen-Based Nucleophilic Substitution

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 4,7-dichloroquinoline | N,N-dimethyl-ethane-1,2-diamine | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

| 4,7-dichloroquinoline | Hydrazine hydrate | 4-chloro-7-hydrazinoquinoline |

The reactivity of the C4 position towards nucleophilic attack is a well-established principle in quinoline chemistry, forming the basis for the synthesis of numerous biologically active compounds. frontiersin.orgresearchgate.net

Analogous to the reactions with nitrogen nucleophiles, the 4-chloro substituent can be displaced by sulfur-based nucleophiles like thiols. This reaction provides access to 4-thioether quinoline derivatives. The interaction of 2-methyl-4-chloro-6(or 8)-methoxyquinolines with various sulfur nucleophiles has been studied, leading to the synthesis of substituted quinolin-4-yl sulfides.

The reaction of 4-chloro-8-methylquinolin-2(1H)-thione with thiols such as ethanethiol, butanethiol, and thiophenol results in the formation of the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. mdpi.com

Table 2: Examples of Sulfur-Based Nucleophilic Substitution

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-methyl-4-chloro-6-methoxyquinoline | Sulfur nucleophiles | Substituted bis[4-(quinolin-4-yl)phenyl]sulfides |

The chloro group at the 4-position can be substituted by an azide (B81097) group (N₃) through reaction with an azide salt, typically sodium azide, in a polar aprotic solvent like DMF. This reaction yields 4-azidoquinoline (B3382245) derivatives, which are versatile intermediates for further transformations. mdpi.comnih.gov For example, refluxing 2,4-dichloro-6-methylquinoline (B10657) with sodium azide in DMF affords 4-azido-2-chloro-6-methylquinoline. nih.gov Similarly, 4-chloro-8-methylquinolin-2(1H)-thione reacts with sodium azide to furnish 4-azido-8-methylquinolin-2(1H)-thione. mdpi.com The azide functionality can then be used in various subsequent reactions, such as cycloadditions or reductions to amines.

Table 3: Examples of Azidation Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 2,4-dichloro-6-methylquinoline | Sodium azide | 4-azido-2-chloro-6-methylquinoline | nih.gov |

Modifications of the Methoxy (B1213986) Group

The methoxy group at the C2 position of the quinoline ring can also be a site for chemical modification, although it is generally less reactive than the C4-chloro substituent.

The methoxy group on the quinoline ring can potentially undergo oxidative demethylation to yield the corresponding 2-hydroxyquinoline (B72897) or quinolin-2(1H)-one. While specific examples for 4-chloro-2-methoxy-7-methylquinoline are not prevalent in the provided search results, the transformation of methoxyarenes to phenols or carbonyl compounds is a known chemical process. For instance, the cleavage of methoxy ethers can be achieved under certain conditions. nih.gov The conversion of a methoxy group to a hydroxyl group is a critical step in the synthesis of various natural products and pharmaceuticals.

The ether linkage of the methoxy group can be cleaved to reveal a hydroxyl group, thus converting the 2-methoxyquinoline (B1583196) to a 2-hydroxyquinoline or its tautomeric form, quinolin-2(1H)-one. This transformation is typically achieved using strong acids like HBr or HI, or with Lewis acids such as aluminum chloride. youtube.comyoutube.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the conjugate base on the methyl group (SN2) or formation of a carbocation (SN1) depending on the substrate. youtube.comyoutube.com For phenyl ethers, the cleavage typically results in a phenol and an alkyl halide. youtube.com This demethylation strategy is fundamental in synthetic organic chemistry for deprotection of phenol groups.

Reactions Involving the Methyl Group at Position 7

The methyl group at position 7 of the quinoline ring, while generally less reactive than the substituents on the heterocyclic ring, can undergo specific reactions to introduce further complexity into the molecule.

Radical-mediated reactions offer a pathway to functionalize the C-H bonds of the methyl group. While specific studies on the radical functionalization of this compound are not extensively detailed in the provided results, general principles of radical chemistry suggest that this methyl group could be a target for radical initiators. Such reactions would typically involve the abstraction of a hydrogen atom from the methyl group to form a benzyl-type radical, which can then react with various radical traps.

The methyl group of 7-methylquinoline (B44030) can participate in condensation reactions with aldehydes and other carbonyl compounds. These reactions typically require activation of the methyl group, often by forming a more reactive intermediate. For instance, the methyl group can be oxidized to an aldehyde, which can then readily undergo condensation reactions. acs.org

Reduction of Chloro Substituents to Hydrogen

The chloro group at the 4-position of the quinoline ring can be removed and replaced with a hydrogen atom through reduction reactions. Catalytic hydrogenation is a common method for this transformation. youtube.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. youtube.com The reaction is generally exothermic. youtube.com Electrocatalytic hydrogenation using water as a hydrogen source over a fluorine-modified cobalt catalyst has also been reported for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. nih.gov

Strategies for Alkylation and Arylation

The 4-chloro substituent is a key handle for introducing alkyl and aryl groups onto the quinoline scaffold through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. researchgate.netnih.gov This reaction can be used to introduce a wide range of aryl and vinyl substituents at the 4-position. researchgate.netnih.gov The reactivity of the C-Cl bond towards oxidative addition with palladium is a critical factor in the success of these couplings. nih.gov The use of electron-rich and sterically hindered phosphine (B1218219) ligands can enhance the efficiency of these reactions, especially for less reactive aryl chlorides. acs.orgrsc.org

The Heck reaction, another palladium-catalyzed process, couples the 4-chloroquinoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is also performed in the presence of a base. wikipedia.orgorganic-chemistry.org

N-arylation of the quinoline ring, particularly at the 4-position, can be achieved by reacting 4-chloroquinolines with anilines. beilstein-journals.orgnih.gov Microwave-assisted methods have been shown to facilitate these reactions, often leading to good yields in shorter reaction times. beilstein-journals.orgnih.gov

Formation of Fused Ring Systems and Polycyclic Derivatives

The reactive sites on the this compound core can be utilized to construct fused ring systems and more complex polycyclic structures. Intramolecular Heck reactions, for instance, can be employed to form new rings by coupling the chloro-substituted position with a tethered alkene. libretexts.org Additionally, tandem reactions, such as those involving base-promoted insertion of alkynes into carbon-carbon bonds, can lead to the formation of fused quinolones. researchgate.net The "cut-and-sew" strategy, which involves transition-metal-catalyzed C-C bond activation of cyclic ketones, also presents a powerful method for constructing bridged and fused ring systems. nih.gov

Advanced Spectroscopic Characterization of 4 Chloro 2 Methoxy 7 Methylquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of organic chemistry, offering unparalleled insight into the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity of atoms, their chemical environments, and even their spatial relationships.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups tend to shift signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

For quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The specific chemical shifts are influenced by the substitution pattern on the quinoline ring. For instance, in various quinoline analogues, aromatic protons have been observed at distinct chemical shifts, which are influenced by the nature and position of substituents. rsc.orgamazonaws.com The methyl group protons on the quinoline core, such as in 2-methylquinoline (B7769805) derivatives, typically appear as a singlet further upfield. amazonaws.comrsc.org

The chemical shifts of protons are also sensitive to the solvent used for the NMR experiment. ucl.ac.ukepfl.chsigmaaldrich.com Different deuterated solvents can induce small but measurable changes in the observed chemical shifts due to varying solvent-solute interactions. ucl.ac.ukepfl.chsigmaaldrich.com

Table 1: Representative ¹H NMR Chemical Shifts for Quinolines

| Functional Group | Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Methyl Protons | 2.3 - 2.7 |

Note: The exact chemical shifts are dependent on the specific substitution pattern and the solvent used.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

In quinoline systems, the carbon atoms of the aromatic rings typically resonate in the range of 110 to 160 ppm. The positions of the signals are influenced by the substituents on the ring. For example, carbons bearing electron-withdrawing groups will be shifted downfield, while those attached to electron-donating groups will appear at a higher field. The ipso-carbons (carbons directly attached to a substituent) often have characteristic chemical shifts. rsc.org For instance, in 6-methoxy-2-methylquinoline, the ipso-carbons were observed at δ 127.3, 142.5, 156.33, and 157.14 ppm. rsc.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Quinolines

| Carbon Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Methyl Carbon | 18 - 26 |

Note: The exact chemical shifts are dependent on the specific substitution pattern and the solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Assignment

For complex molecules like substituted quinolines, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, allowing for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, which is invaluable for piecing together the connectivity of the molecule. sdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comyoutube.com This allows for the direct assignment of a proton signal to its corresponding carbon signal. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. sdsu.eduyoutube.com The strength of HMBC correlations can sometimes provide clues about the bond distance, with three-bond couplings often being stronger than two-bond couplings in aromatic systems. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. amazonaws.com This high accuracy allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For example, HRMS can distinguish between two molecules that have the same nominal mass but different elemental compositions. amazonaws.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and relatively large molecules. In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the straightforward determination of the molecular weight of the analyte. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular framework of a compound by probing its fundamental vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of 4-Chloro-2-methoxy-7-methylquinoline and its analogues reveals characteristic absorption bands that confirm their structural features. While specific spectra for this compound are not extensively published, data from related structures like 2-chloroquinoline-3-carboxaldehyde and other substituted quinolines allow for a detailed assignment of expected vibrational frequencies. asianpubs.org

The key functional groups in this compound are the quinoline core, the chloro substituent, the methoxy (B1213986) group, and the methyl group. The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the quinoline ring system give rise to a series of characteristic bands between 1620 cm⁻¹ and 1430 cm⁻¹. asianpubs.org

The methoxy group (-OCH₃) is expected to show an asymmetric C-H stretch near 2960 cm⁻¹ and a symmetric stretch around 2875 cm⁻¹. scirp.org The C-O stretching vibration of the methoxy group typically appears as a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The methyl group (-CH₃) attached to the quinoline ring will also exhibit characteristic C-H stretching and bending vibrations.

The C-Cl stretching vibration is highly dependent on its position on the aromatic ring but generally appears in the 1100-800 cm⁻¹ region. In studies of similar chlorinated quinolines, this band is often found to be of medium to strong intensity. asianpubs.org

Table 1: Expected IR Vibrational Frequencies for this compound based on Analogues

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| Asymmetric CH₃ Stretch | ~2960 | Methoxy/Methyl |

| Symmetric CH₃ Stretch | ~2875 | Methoxy/Methyl |

| C=N / C=C Ring Stretch | 1620 - 1430 | Quinoline Ring |

| C-H Bending | 1470 - 1370 | Methoxy/Methyl |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Methoxy |

| Symmetric C-O-C Stretch | 1075 - 1020 | Methoxy |

| C-Cl Stretch | 1100 - 800 | Chloro |

| C-H Out-of-plane Bending | 900 - 675 | Quinoline Ring |

Raman spectroscopy complements IR spectroscopy, particularly for identifying vibrations of non-polar bonds and symmetric molecular motions. For quinoline derivatives, the ring breathing and stretching modes are often strong and well-defined in the Raman spectrum. nih.gov

In analogues like 7-Chloro-2-methylquinoline, the Raman spectra show intense bands corresponding to the quinoline ring vibrations. chemicalbook.com The aromatic C-H stretching modes appear strongly above 3000 cm⁻¹. The ring stretching vibrations, which are characteristic of the quinoline skeleton, are typically observed in the 1625-1570 cm⁻¹ region. A particularly intense band, often assigned to the ring breathing mode, is expected around 1380 cm⁻¹. The C-Cl stretch, while also visible in the IR, can be identified in the Raman spectrum as well, often below 800 cm⁻¹. nih.gov The symmetric vibrations of the methyl and methoxy groups are also readily detected.

For a precise assignment of vibrational modes, experimental data is often coupled with theoretical calculations, most commonly using Density Functional Theory (DFT). asianpubs.orgnih.gov This approach allows for the calculation of theoretical vibrational frequencies and their corresponding intensities. By comparing the calculated spectra with the experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of each vibrational band can be achieved. nih.gov

For example, in the analysis of quinoline-4-carbaldehyde, DFT calculations (B3LYP/6-311++G(d,p)) were used to model the vibrational spectra, leading to a comprehensive assignment of all normal modes, including stretching, in-plane bending, and out-of-plane bending vibrations of the entire molecule. nih.gov This level of analysis helps to resolve ambiguities from overlapping bands and provides a deeper understanding of the molecule's dynamic structure. Such computational studies on substituted quinolines confirm that vibrations often involve a mix of motions from different functional groups, highlighting the interconnectedness of the molecular structure. mdpi.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. The quinoline ring system is an excellent chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. scirp.orgrsc.org

Studies on analogous compounds such as Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) in solvents like THF show characteristic absorption maxima. scirp.orgscirp.org Typically, quinoline derivatives exhibit two main absorption regions. The first, appearing at shorter wavelengths (around 270-280 nm), is attributed to the π → π* transitions within the conjugated aromatic system. A second, longer-wavelength band (around 330-350 nm) is also due to π → π* transitions, often involving the entire conjugated backbone. scirp.orgscirp.org The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is generally weaker and can be observed as a shoulder on the longer-wavelength π → π* band. researchgate.net

The positions of these absorption maxima are sensitive to the nature and position of substituents on the quinoline ring. The chloro, methoxy, and methyl groups on this compound all act as auxochromes, modifying the energy of the electronic transitions and causing shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted quinoline. scirp.org For instance, the UV-Vis spectrum of 4-Chloroquinoline (B167314) in ethanol (B145695) shows distinct peaks at approximately 228 nm, 308 nm, and 320 nm. nist.gov The addition of methoxy and methyl groups is expected to further shift these transitions.

Table 2: Typical Electronic Transitions for Substituted Quinolines

| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |

| π → π | 220 - 280 | Benzene (B151609)/Pyridine Ring System |

| π → π | 300 - 350 | Full Conjugated Quinoline System |

| n → π* | ~320 - 360 (often as shoulder) | Nitrogen Lone Pair |

X-ray Diffraction Studies for Solid-State Structure Determination

While vibrational and electronic spectroscopy provide crucial information about molecular structure and bonding, single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. nih.gov

Although a crystal structure for this compound is not publicly available, the structure of a close analogue, 4-Chloro-6,7-dimethoxyquinoline , has been determined. researchgate.net This analysis provides a reliable model for the expected solid-state conformation of the target molecule.

The study of 4-Chloro-6,7-dimethoxyquinoline revealed that the molecule is nearly planar, with the quinoline ring system showing only minor deviations. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The precise bond lengths and angles confirm the hybridisation and electronic distribution within the heterocyclic ring. Such studies are critical for understanding how these molecules pack in the solid state and engage in intermolecular interactions, which can influence their physical properties. researchgate.net

Table 3: Crystallographic Data for the Analogue 4-Chloro-6,7-dimethoxyquinoline researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.064 (3) |

| b (Å) | 6.8830 (14) |

| c (Å) | 13.048 (3) |

| β (°) | 114.75 (3) |

| Volume (ų) | 984.1 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.447 |

Single Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound is not publicly available, the analysis of analogous compounds provides significant insight into the expected structural features. For instance, the study of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a related quinoline derivative, offers a representative example of the data obtained from an SCXRD experiment. mdpi.com Its crystal structure was solved and revealed a monoclinic system with the space group P2₁/c. mdpi.com The asymmetric unit was found to contain one molecule of the quinoline derivative and one water molecule, highlighting the potential for hydrate (B1144303) formation. mdpi.com

The crystal data for this analogue is summarized in the table below:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆ClN₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.789(1) |

| b (Å) | 18.012(2) |

| c (Å) | 10.088(1) |

| β (°) | 96.18(1) |

| Volume (ų) | 1406.4(3) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

Data for 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a representative analogue. mdpi.com

Such analyses also elucidate non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and can influence the material's physical properties. In the case of the analogue, strong π–π interactions involving the chloro-benzene rings of the quinoline unit were identified, contributing to the stability of the crystal lattice. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystallinity

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. The PXRD pattern is a fingerprint of the crystalline solid, with the peak positions related to the unit cell dimensions and the peak intensities corresponding to the arrangement of atoms within the cell.

For the aforementioned analogue, 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, PXRD was employed to confirm the phase purity of the bulk material. mdpi.com The experimental PXRD pattern was compared with a pattern simulated from the single-crystal X-ray data, showing a good match and confirming the homogeneity of the crystalline phase. mdpi.com The diffraction data was collected using Cu Kα radiation over a 2θ range of 5° to 60°. mdpi.com

A representative PXRD pattern for a crystalline quinoline derivative would exhibit a series of sharp, well-defined peaks, indicating a high degree of crystalline order. Amorphous materials, in contrast, would produce a broad, featureless halo.

Other Complementary Analytical Techniques

Beyond X-ray diffraction, a suite of other spectroscopic and analytical methods is crucial for the complete characterization of a compound like this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the hydrogen atoms. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. For a series of synthesized 4-chloro quinolines, detailed ¹H and ¹³C NMR data have been reported, allowing for the unambiguous assignment of all protons and carbons in the structures. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure. For the isomeric compound, 4-chloro-7-methoxy-2-methylquinoline, predicted mass spectrometry data indicates an exact mass of 207.04509 Da. uni.lu The predicted collision cross section values, which are related to the ion's shape and size, have also been calculated for various adducts. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For quinoline derivatives, characteristic peaks for C=N, C=C, and C-Cl stretching vibrations would be expected.

The collective data from these techniques provides a comprehensive and unambiguous structural elucidation of this compound and its analogues, which is a prerequisite for any further investigation into their chemical and biological properties.

Computational and Theoretical Investigations of 4 Chloro 2 Methoxy 7 Methylquinoline

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Properties

There are no published studies found that specifically apply Density Functional Theory (DFT) to determine the ground state properties of 4-Chloro-2-methoxy-7-methylquinoline. DFT is a powerful computational method used to investigate the electronic structure (electron density, HOMO-LUMO gap, etc.) and energetic properties of molecules. However, without specific research, no data on these properties for the title compound can be provided.

Selection of Functionals and Basis Sets for Optimized Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ). The process of selecting the most appropriate combination involves benchmarking theoretical results against experimental data. As there are no foundational computational studies on this compound, there is no established consensus or published research on which functionals and basis sets provide the most accurate results for this specific molecule.

Molecular Geometry Optimization and Conformer Analysis

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. This is crucial for understanding the compound's three-dimensional structure and its potential conformers. No studies detailing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or a conformational analysis for this compound have been identified.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure and understand its electronic properties.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Approach)

Simulation of UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is frequently used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. This provides insight into the electronic transitions occurring within the molecule. There are currently no published TD-DFT studies or simulated UV-Vis spectra available for this compound.

Computational Vibrational Analysis

Computational vibrational analysis is a theoretical method used to predict the vibrational frequencies (infrared and Raman spectra) of a molecule. arxiv.org For this compound, this analysis is typically performed using quantum mechanical methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). nih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. dergipark.org.tr The analysis helps in the assignment of specific vibrational modes to the observed peaks in the experimental FT-IR and FT-Raman spectra. researchgate.net For instance, the characteristic vibrations of the quinoline (B57606) ring, the C-Cl stretching, the C-O-C stretching of the methoxy (B1213986) group, and the vibrations of the methyl group can be identified and assigned. nih.gov

The potential energy distribution (PED) analysis is also a crucial part of these calculations, as it provides a quantitative measure of the contribution of each internal coordinate to a specific vibrational mode. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H stretch (methyl) | 2980-2920 | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| C=N stretch | 1620-1580 | Stretching vibration of the carbon-nitrogen double bond within the quinoline ring. |

| Aromatic C=C stretch | 1600-1450 | Stretching vibrations of the carbon-carbon double bonds in the quinoline ring system. |

| C-O-C stretch (methoxy) | 1250-1200 | Asymmetric stretching of the ether linkage. |

| C-Cl stretch | 800-750 | Stretching vibration of the carbon-chlorine bond. |

Note: The frequency values are typical ranges and the exact values would be obtained from specific DFT calculations.

Analysis of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Theory and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic behavior and reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. eurjchem.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. libretexts.org For this compound, these orbitals and their energies can be calculated using DFT methods.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms. For this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group are expected to be in these red regions. Blue regions indicate positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. Green regions represent areas of neutral potential. The MEP surface provides a visual representation of the preferred sites for intermolecular interactions. eurjchem.com

Calculation of Global Reactivity Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the electrophilic nature of a molecule.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Representative Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 eV |

Note: The values are derived from the representative HOMO/LUMO energies in Table 2.

Solvent Effects on Molecular and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. jocpr.com Computational methods can model these solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM), with the Integral Equation Formalism (IEFPCM) being a common variant. eurjchem.com

These models simulate the solvent as a continuous medium with a specific dielectric constant. By performing calculations in the presence of this simulated solvent, it is possible to predict how properties like the molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic characteristics change from the gas phase to a solution phase. For this compound, studying solvent effects is important for understanding its behavior in different reaction media or biological environments. For instance, polar solvents are expected to stabilize charge separation and may influence the energies of the frontier molecular orbitals. researchgate.net

Table 4: Representative Solvent Effects on the HOMO-LUMO Gap of this compound

| Solvent | Dielectric Constant (ε) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 4.70 |

| Dichloromethane | 8.93 | 4.65 |

| Ethanol (B145695) | 24.55 | 4.62 |

| Water | 78.39 | 4.60 |

Note: The trend of a decreasing HOMO-LUMO gap with increasing solvent polarity is illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bg.ac.rsmdpi.com This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. bg.ac.rs

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound, QSAR studies could be employed to predict its potential as, for example, an antimicrobial or anticancer agent, by comparing its calculated descriptors with those of a series of known active quinoline derivatives. chemmethod.com

Table 5: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantify the size and shape of the molecule. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Wiener index | Describe the atomic connectivity and branching of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the hydrophobicity of the molecule. |

Molecular Docking Simulations for Ligand-Target Interactions

Extensive literature searches did not yield any specific studies on the molecular docking of this compound. While computational methods are frequently used to predict the binding of small molecules to biological targets, published research focusing on this particular compound is not available.

Binding Energy Calculations and Ligand Orientation Analysis

Similarly, no publicly accessible research data provides binding energy calculations or detailed ligand orientation analysis for this compound within a protein's active site. Such analyses are crucial for understanding the potential therapeutic efficacy and mechanism of action of a compound. The absence of this information in scientific databases and literature indicates a significant gap in the computational investigation of this specific chemical entity.

Without experimental or computational data, it is not possible to provide a data table on the binding interactions and energies of this compound.

Biological Activities and Mechanistic Pathways of 4 Chloro 2 Methoxy 7 Methylquinoline and Quinoline Derivatives

Anticancer and Antiproliferative Activities (In Vitro Studies)

The quinoline (B57606) framework is a fundamental component in the development of new anticancer drugs. researchgate.net Derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including those for leukemia, lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov For instance, a series of 7-chloroquinolinehydrazones showed significant cytotoxic activity, with submicromolar GI50 values across numerous cell lines. nih.gov Similarly, novel NH-pyrazoline derivatives incorporating a 4-aryloxy-7-chloroquinoline structure also exhibited remarkable antitumor activity against 58 different cancer cell lines. The anticancer potential of quinoline derivatives is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and inhibit key enzymes involved in cancer progression. researchgate.net

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

| 7-Chloroquinolinehydrazones | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Exhibited good cytotoxic activity with submicromolar GI50 values. | nih.gov |

| 4-Aryloxy-7-chloroquinoline bearing 2-Pyrazolines | 58 cancer cell lines from NCI panel | Compounds 7b,d,f and 8c,f showed notable antitumor activity with GI50 values from 0.48 to 1.66 μM. | |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Sulfinyl and sulfonyl derivatives were particularly active, with IC50 values as low as 0.55 μM. | mdpi.com |

| Quinoline-Chalcone derivatives | MGC-803, HCT-116, MCF-7 | Compound 12e showed potent antiproliferative activity with IC50 values of 1.38, 5.34, and 5.21 µM, respectively. |

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated through caspase-dependent pathways. For example, studies on tetrahydroquinolinone derivatives showed they induce apoptosis in A549 lung cancer cells by activating effector caspases, such as caspase-3 and caspase-7. nih.gov The discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was identified through a high-throughput assay for caspase-3 activators, highlighting its potent apoptosis-inducing capability with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov

Further evidence shows that some quinoline derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. nih.gov This can involve the increased expression of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and effector caspase-3. nih.gov In studies with 7-chloroquinoline-1,2,3-triazoyl carboxamides, one derivative, QTCA-1, induced apoptosis in 80.4% of triple-negative breast cancer cells (MDA-MB-231). researchgate.net Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives were also found to induce apoptosis in leukemia cell lines. mdpi.com

| Compound/Derivative | Cell Line | Apoptotic Mechanism | Reference |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast) | Potent caspase-3 activation (EC50 = 2 nM). | nih.gov |

| Tetrahydroquinolinone derivative 4a | A549 (Lung) | Activation of caspase-3 and caspase-7. | nih.gov |

| 7-chloroquinoline (B30040) derivative QTCA-1 | MDA-MB-231 (Breast) | High induction of apoptosis (80.4% of cells). | researchgate.net |

| CHM-1 (a quinolin-4-one derivative) | CT-26 (Colorectal) | Promoted cleavage of pro-caspase-9 and -3 via mitochondrial pathway. | nih.gov |

Quinoline derivatives frequently cause cell cycle arrest, preventing cancer cells from proceeding through division and proliferation. A common target is the G2/M phase of the cell cycle. nih.gov The disruption of microtubules by tubulin inhibitors is a well-known cause of G2/M arrest. mdpi.comnih.gov For instance, a quinoline derivative, CHM-1, induced significant G2/M arrest in colorectal adenocarcinoma cells by inhibiting the activity of CDK1, a key kinase for entry into mitosis. nih.gov Other quinoline-based tubulin inhibitors also cause a buildup of cells in the G2/M phase. mdpi.commdpi.com

While G2/M arrest is common, some derivatives can halt the cell cycle at other checkpoints. Certain 7-chloro-(4-thioalkylquinoline) derivatives led to an accumulation of cells in the G0/G1 phase in the CCRF-CEM leukemia cell line. mdpi.com Another study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids found that they suppressed cell cycle progression, with a subG0/G1 peak indicative of DNA fragmentation and apoptosis. nih.gov

| Compound Class/Derivative | Cell Line | Phase of Arrest | Key Target/Effect | Reference |

| CHM-1 | CT-26 (Colorectal) | G2/M | Inhibition of CDK1 activity. | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | - | G2/M | Disruption of microtubule formation. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | G0/G1 | Inhibition of DNA and RNA synthesis. | mdpi.com |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | HuT78 (T-cell lymphoma) | subG0/G1 | Indication of DNA fragmentation. | nih.gov |

The spread of cancer through cell migration and the formation of new blood vessels (angiogenesis) are critical for tumor growth and metastasis. Quinoline derivatives have been shown to interfere with these processes. For example, a quinazoline-4-tetrahydroquinoline analogue, 4a4 , was found to inhibit tumor cell migration. mdpi.com The anticancer activity of the quinoline scaffold is recognized to involve mechanisms such as the disruption of cell migration and the inhibition of angiogenesis. researchgate.net

A significant number of quinoline-based compounds exert their anticancer effects by targeting tubulin, a protein essential for forming microtubules. mdpi.com Microtubules are critical for cell division, and their disruption leads to cell cycle arrest and apoptosis. mdpi.com Many quinoline derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govmdpi.comnih.gov

One potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f ), was found to be a powerful inhibitor of tubulin assembly with an IC50 of 0.77 μM and substantially inhibited colchicine binding. nih.gov Another compound, 4a4 , from a series of quinazoline-4-tetrahydroquinoline analogues, also inhibited tubulin polymerization and its binding to the colchicine site was confirmed by co-crystal structure analysis. mdpi.com The discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b ) as a potent apoptosis inducer was also linked to its ability to inhibit tubulin polymerization. nih.gov

| Compound | Tubulin Polymerization IC50 | Binding Site | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f ) | 0.77 μM | Colchicine | nih.gov |

| Quinoline-Chalcone hybrid 7a | 1.6 µM | Colchicine | nih.gov |

| Quinazoline-4-tetrahydroquinoline analogue 4a4 | Not specified, but confirmed inhibitor | Colchicine | mdpi.com |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b ) | Not specified, but confirmed inhibitor | Not specified | nih.gov |

Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that, when dysregulated, can drive cancer cell proliferation and survival. The quinoline scaffold is a key feature in many small-molecule inhibitors targeting various RTKs, including c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGF). An alteration in the HGF/c-Met signaling pathway is implicated in numerous cancers, making c-Met an attractive therapeutic target.

Several 4-phenoxyquinoline derivatives have been developed as potent c-Met kinase inhibitors. For example, in a series of 4,6,7-substituted quinolines designed as analogues of the multi-kinase inhibitor cabozantinib, derivatives 27 and 28 showed potent c-Met kinase inhibition with IC50 values of 19 nM and 64 nM, respectively. Other research has focused on developing 4-anilinoquinoline-3-carbonitriles as effective inhibitors of EGFR kinase, with some compounds showing IC50 values in the low nanomolar range.

Molecular Mechanisms of Action

Interference with PI3K/Akt/mTOR Signaling Pathways

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Numerous quinoline derivatives have been identified as potent inhibitors of this pathway. acs.org

Quinoline-based compounds can act as dual inhibitors of PI3K and mTOR, or target individual components of the cascade. For instance, a series of novel 4-acrylamido-quinoline derivatives demonstrated remarkable inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. One representative compound from this series was also found to significantly inhibit other class I PI3Ks and mTOR, leading to the downregulation of key downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein in prostate cancer cells.

Furthermore, hybrids of quinoline and chalcone (B49325) have been designed and synthesized to target the PI3K/Akt/mTOR pathway. These compounds have shown the ability to inhibit the phosphorylation of PI3K, Akt, and mTOR, induce G2/M cell cycle arrest, and promote apoptosis in cancer cell lines. nih.gov The versatility of the quinoline scaffold allows for its incorporation into various molecular frameworks aimed at modulating this crucial signaling pathway.

Inhibition of Specific Enzymes (e.g., Lipid Kinases, Methionyl-tRNA Synthetase)

The chemical structure of quinoline derivatives makes them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.

Lipid Kinases: As discussed in the previous section, quinoline derivatives are effective inhibitors of PI3K, which is a family of lipid kinases. Their ability to interfere with the ATP-binding pocket of these enzymes is a key mechanism of their anticancer activity. The quinoline core often serves as a scaffold to which different functional groups can be attached to enhance binding affinity and selectivity.

Methionyl-tRNA Synthetase (MetRS): MetRS is an essential enzyme for protein synthesis, making it an attractive target for the development of antimicrobial agents. Substituted 1H-quinolinones have been synthesized and evaluated for their inhibitory activity against Staphylococcus aureus MetRS. researchgate.net Some of these compounds displayed significant inhibitory activities against strains of Enterococcus faecalis and Enterococcus faecium. researchgate.net The development of quinoline-based inhibitors targeting bacterial MetRS holds promise for combating antibiotic resistance.

Interaction with Cellular Targets (Enzymes, Receptors, DNA)

The planar nature of the quinoline ring system allows it to intercalate into DNA, a mechanism shared by several anticancer and antimicrobial agents. This intercalation can disrupt DNA replication and transcription, leading to cell death.

Beyond DNA, quinoline derivatives interact with a variety of other cellular targets:

Enzymes: As previously mentioned, quinolines can inhibit enzymes like PI3K and MetRS. researchgate.net They are also known to target other kinases involved in cancer progression. nih.gov For example, 4-anilinoquinoline derivatives have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3).

Receptors: Certain quinoline derivatives can bind to and modulate the activity of cellular receptors. This interaction can interfere with signaling pathways that are essential for cell growth and survival.

The specific interactions are largely determined by the substitution pattern on the quinoline ring. For example, the presence of a 4-chloro substituent can influence the electronic properties of the molecule and its ability to participate in nucleophilic substitution reactions, which can be important for binding to target proteins.

Covalent Binding to Biomolecules

While many quinoline derivatives act as reversible inhibitors, some are designed to form covalent bonds with their biological targets. This irreversible binding can lead to a more sustained and potent therapeutic effect. The 4-chloro group present in compounds like 4-Chloro-2-methoxy-7-methylquinoline can be a site for nucleophilic attack, potentially leading to covalent bond formation with nucleophilic residues (e.g., cysteine) in the active site of a target enzyme.

For instance, the incorporation of a reactive group, such as an acrylamide (B121943) moiety at the C-4 position of the quinoline ring, has been shown to enable covalent bond formation with the target protein, leading to potent and irreversible inhibition of PI3K. This strategy of targeted covalent inhibition is a growing area of drug discovery.

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

The anticancer activity of quinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different substituents on the quinoline scaffold influence biological activity, guiding the design of more potent and selective drug candidates.

For 4-aminoquinoline (B48711) derivatives, the nature of the substituent at the 7-position of the quinoline ring has a significant impact on cytotoxicity. Studies have shown that a 7-chloro substitution can enhance anticancer activity. nih.gov For example, in a series of dimethyl alkyl aminoquinoline derivatives, the 7-chloro substituted compound showed a five-fold increase in cytotoxicity against MDA-MB-468 breast cancer cells compared to the parent compound. nih.gov Replacing the chloro group with a fluoro, trifluoromethyl, or methoxy (B1213986) group led to a decrease in cytotoxicity. nih.gov

The side chain at the 4-position is also crucial. For 4-aminoquinolines, a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is often considered optimal for antimalarial activity, a principle that can be explored for anticancer applications. pharmacy180.com The introduction of an aromatic ring in the side chain can reduce both toxicity and activity. pharmacy180.com

In the case of 7-chloro-(4-thioalkylquinoline) derivatives, the oxidation state of the sulfur atom and the presence of methoxy, methyl, and nitro groups on the benzoate (B1203000) moiety were found to be critical for cytotoxicity. mdpi.com

| Compound/Derivative Class | Key SAR Findings for Anticancer Activity | Reference |

| 4-Aminoquinoline Derivatives | 7-chloro substitution enhances cytotoxicity against breast cancer cells. | nih.gov |

| Replacement of 7-chloro with fluoro, trifluoromethyl, or methoxy group decreases activity. | nih.gov | |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Higher oxidation state of the sulfur atom increases cytotoxicity. | mdpi.com |

| Presence of methoxy, methyl, and nitro groups on the benzoate moiety enhances cytotoxicity. | mdpi.com | |

| 4-Substituted Quinolines | A methyl group at position 3 reduces activity, while an additional methyl group at position 8 abolishes it. | pharmacy180.com |

This table is generated based on data from studies on various quinoline derivatives and may not be directly representative of this compound.

Differential Cytotoxicity Across Various Cancer Cell Lines

Quinoline derivatives often exhibit varying degrees of cytotoxicity against different cancer cell lines, reflecting the heterogeneity of cancer and the specific molecular targets present in each cell type.

For example, a series of 7-chloro-4-quinolinylhydrazone derivatives showed good cytotoxicity against four different cancer cell lines, with IC50 values ranging from 0.7483 to 5.572 μg/mL. capes.gov.br The presence of methoxy groups on the benzene (B151609) ring of the hydrazone moiety played an important role in the anticancer activity, particularly when located at the 3,4 or 3,4,5 positions. capes.gov.br

In another study, 4-aminoquinoline derivatives were tested against MCF7 and MDA-MB-468 human breast tumor cell lines. All the examined compounds were effective against both cell lines, but with different potencies. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 cells. nih.gov

A series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated against eight human cancer cell lines and four non-tumor cell lines. The sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity for cancer cell lines compared to the sulfanyl (B85325) and sulfinyl derivatives. mdpi.com

The differential cytotoxicity highlights the importance of screening new compounds against a panel of cancer cell lines to identify those with the most promising therapeutic potential for specific cancer types.

| Derivative Class | Cancer Cell Lines Tested | Observed Cytotoxicity | Reference |

| 7-Chloro-4-quinolinylhydrazones | Four different cancer cell lines | Good cytotoxicity (IC50: 0.7483 - 5.572 μg/mL) | capes.gov.br |

| 4-Aminoquinolines | MCF7 and MDA-MB-468 (breast cancer) | Effective on both, with one compound showing high potency against MDA-MB-468. | nih.gov |

| 7-Chloro-(4-thioalkylquinolines) | Eight human cancer cell lines | Sulfonyl N-oxide derivatives showed higher cytotoxicity than sulfanyl and sulfinyl derivatives. | mdpi.com |

| Substituted Quinoline Derivatives | C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma) | 6-Bromo-5-nitroquinoline and 6,8-diphenylquinoline showed the greatest antiproliferative activity. | nih.gov |

This table summarizes findings from various studies on quinoline derivatives and their cytotoxicity against different cancer cell lines. The specific activity of this compound may vary.

Antimicrobial Activities (In Vitro Studies)

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives exhibiting potent activity against a wide range of pathogens. researchgate.net

Derivatives of 7-chloroquinoline have been a particular focus of research. For instance, a series of novel 7-chloroquinoline derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Some of the synthesized compounds showed good activity against these strains. nih.gov

The mechanism of antimicrobial action for many quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. This mode of action is characteristic of the quinolone class of antibiotics.

Furthermore, new derivatives of 7-methoxyquinoline (B23528) bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activity against pathogenic microbes causing urinary tract infections. Some of these compounds showed high efficacy against E. coli and C. albicans. nih.gov

The antimicrobial potential of quinoline derivatives is influenced by the substituents on the ring. For example, in a series of 2-arylvinylquinolines, chlorinated derivatives were found to be more potent than the corresponding fluorinated and methoxylated analogues. researchgate.net

| Derivative Class | Microorganism(s) | Key Findings | Reference |

| 7-Chloroquinoline Derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogenes | Some derivatives showed good antibacterial activity. | nih.gov |

| 7-Methoxyquinoline-sulfonamide hybrids | E. coli, C. albicans | Some compounds exhibited high antimicrobial and antibiofilm activity. | nih.gov |

| 2-Arylvinylquinolines | Plasmodium falciparum | Chlorinated derivatives were more potent than fluorinated and methoxylated analogues. | researchgate.net |

| Imidazole derivatives of 2-chloro-7-methyl-3-formylquinoline | Gram-positive and Gram-negative bacteria, fungi | Some derivatives showed competent biological activity. |

This table presents in vitro antimicrobial activities of various quinoline derivatives. The specific activity of this compound would require direct testing.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated a broad range of antibacterial activities. nih.govresearchgate.net Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division. mdpi.com This disruption of cellular processes ultimately leads to bacterial cell death.

The antibacterial effectiveness of quinoline compounds can be influenced by their specific chemical structures. For instance, some quinoline-based hydroxyimidazolium hybrids have shown limited activity against Gram-negative bacteria. nih.gov However, certain hybrids have displayed potent anti-staphylococcal properties, with a notable example being a hybrid that strongly inhibits Staphylococcus aureus. nih.gov

Furthermore, the introduction of different functional groups to the quinoline core can modulate antibacterial potency. For example, some newly synthesized 7-methoxyquinoline derivatives bearing a sulfonamide moiety have been screened for their activity against various bacterial strains, including those causing urinary tract infections. mdpi.com One such derivative exhibited a significant effect against E. coli. mdpi.com

It is worth noting that the antibacterial spectrum is not uniform across all quinoline derivatives. For example, quinoline-based hydroxyimidazolium hybrids have demonstrated varied efficacy, with some showing moderate inhibition against Klebsiella pneumoniae at higher concentrations. nih.gov

Antifungal Properties

Quinoline derivatives have also been recognized for their antifungal capabilities. researchgate.net Research into quinoline-based hydroxyimidazolium hybrids has revealed significant antifungal activity against clinically important fungal pathogens. nih.gov

Specifically, certain hybrid compounds have demonstrated remarkable efficacy against Cryptococcus neoformans. nih.gov These same hybrids also exhibited activity against other opportunistic fungi, including various species of Candida and Aspergillus, albeit at higher concentrations. nih.gov

The antifungal potential of these compounds underscores the versatility of the quinoline scaffold in developing agents to combat a range of microbial infections.

Antiviral Potency (e.g., Against HIV, SARS)

The quinoline scaffold has proven to be a valuable framework in the development of antiviral agents, demonstrating activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome (SARS) coronaviruses. nih.gov

In the context of SARS-CoV-2, the virus responsible for COVID-19, several quinoline derivatives have been investigated for their inhibitory effects. nih.gov Studies have shown that certain new quinoline-morpholine hybrid compounds exhibit a pronounced inhibitory profile against SARS-CoV-2 in cell culture-based models. nih.gov In fact, some of these derivatives displayed antiviral activity similar to or even greater than that of chloroquine (B1663885), a well-known quinoline derivative that has been studied for its anti-SARS-CoV-2 potential. nih.gov The mechanism of action for some of these compounds may be similar to that of chloroquine. nih.gov

Beyond SARS-CoV-2, quinoline derivatives have also shown promise against other viruses. For instance, novel quinoline derivatives have demonstrated dose-dependent inhibition of Dengue virus serotype 2. researchgate.net These compounds were observed to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. researchgate.net

The broad-spectrum antiviral activity of quinoline derivatives highlights their potential as a platform for the development of new therapeutic agents against various viral infections. nih.gov

Antimalarial and Antiprotozoal Activities

Quinoline and its derivatives are a cornerstone in the development of antimalarial and antiprotozoal drugs. nih.govresearchgate.netresearchgate.net Historically, quinine, a naturally occurring quinoline alkaloid from the Cinchona tree, was the first effective treatment for malaria. nih.gov This has led to the extensive exploration of the quinoline scaffold to create synthetic antimalarial agents like chloroquine and mefloquine. jocpr.com

The antiprotozoal activity of quinoline derivatives extends beyond malaria. Novel 4,7-disubstituted quinoline derivatives have demonstrated broad-spectrum antiprotozoal activities, showing effectiveness against various trypanosomatid protozoan parasites responsible for diseases like sleeping sickness and Chagas disease. uantwerpen.be Specifically, certain derivatives have displayed potent activity against Trypanosoma brucei rhodesiense and Trypanosoma brucei brucei. uantwerpen.be

Furthermore, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have shown very promising antiplasmodial activities. nih.gov While their antitrypanosomal activities were moderate, their effectiveness against both sensitive and multiresistant strains of Plasmodium falciparum was significant, with some compounds exhibiting activity in the low nanomolar range. nih.gov

The development of new quinoline-based compounds remains a crucial strategy in the fight against parasitic diseases, especially with the rise of drug-resistant parasite strains. jocpr.com

Structural Determinants for Enhanced Antimalarial Efficacy

The chemical structure of quinoline derivatives plays a critical role in their antimalarial efficacy. jocpr.com Structure-activity relationship (SAR) studies have identified key structural features that can be modified to enhance activity, overcome drug resistance, and improve pharmacokinetic properties. jocpr.comnih.gov

The 7-chloro-4-aminoquinoline core is considered crucial for the antimalarial activity of 4-aminoquinolines. mdpi.com This quinoline nucleus is believed to inhibit hematin (B1673048) formation and facilitate drug accumulation at the target site through various molecular interactions. mdpi.com Modifications to this core structure are a primary focus for developing new and more effective antimalarial agents. jocpr.com

Key structural modifications that have been shown to enhance antimalarial efficacy include:

Side Chain Modification: Altering the side chain of compounds like chloroquine by introducing bulky groups can help circumvent resistance mechanisms, such as those involving the Plasmodium falciparum chloroquine resistance transporter (PfCRT). jocpr.com

Hybridization: Combining the quinoline nucleus with other pharmacophores to create hybrid molecules has proven to be a successful strategy. For example, quinoline-artemisinin hybrids leverage the heme-binding properties of quinolines and the potent antimalarial action of artemisinin (B1665778) to create a synergistic effect. jocpr.com

Introduction of Halogen Atoms: Adding halogen atoms like fluorine or chlorine at specific positions can increase the lipophilicity and membrane permeability of quinoline derivatives, leading to better accumulation within the parasite's food vacuole. jocpr.com

Linker Modification: In hybrid molecules, the linker connecting the pharmacophore groups can significantly influence activity. For instance, in a series of compounds containing a 7-chloroquinoline and an arylsulfonamide moiety, the length of the linker (2-4 CH2 units) was a key design element. nih.gov

These structural optimization strategies are essential for developing new quinoline-based antimalarials that can effectively combat drug-resistant malaria parasites. jocpr.com

Other Biological Activities (In Vitro and Mechanistic Explorations)

Beyond their well-established antimicrobial and antiprotozoal properties, quinoline derivatives have been investigated for a variety of other biological activities, most notably as potential anticancer agents. nih.gov

In vitro studies have demonstrated the cytotoxic potential of certain 7-chloroquinolinehydrazones against a broad panel of human cancer cell lines. nih.gov These compounds have shown the ability to inhibit the growth of cancer cells from various tumor types, including leukemia, lung cancer, colon cancer, and breast cancer, with some exhibiting submicromolar GI50 values. nih.gov The antiproliferative activity of these compounds highlights their potential as experimental anticancer drugs. nih.gov

Furthermore, the quinoline scaffold is a component of several approved anticancer drugs, such as Lenvatinib, a kinase inhibitor used in the treatment of thyroid and hepatocellular cancer. mdpi.com The diverse biological activities of quinoline derivatives underscore their importance as a versatile platform for the development of new therapeutic agents. nih.govresearchgate.netbenthamscience.com

Anticonvulsive Effects

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Quinoline derivatives have emerged as a promising class of compounds in this area.

A series of 8-substituted quinolines have been synthesized and evaluated for their anticonvulsant activities using maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models. mdpi.com Notably, derivatives featuring a 2-hydroxypropyloxyquinoline moiety displayed significant anticonvulsant properties. mdpi.com For instance, compounds such as 8-(2'-piperazino-ethanoxy)quinoline and 8-(2'-imidazolo-ethanoxy)quinoline from an ethane (B1197151) series, and 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline from a propanol (B110389) series, were identified as active anticonvulsive agents. mdpi.com The anticonvulsant effects of some of these derivatives are thought to be linked to their beta-blocking properties, which are dependent on the presence of an aryloxypropanolamine group. mdpi.com

Furthermore, studies on quinazolin-4(3H)-one derivatives, which share a heterocyclic core with quinolines, have shown that these compounds can exhibit anticonvulsant activity. mdpi.comnih.gov The mechanism for some of these compounds is suggested to be through positive allosteric modulation of the GABA-A receptor. nih.gov For example, methaqualone, a quinazolinone derivative, is known to interact with the transmembrane β(+)/α(−) subunit interface of the GABA-A receptor. nih.gov Structure-activity relationship studies have highlighted the importance of the quinazolin-4(3H)-one moiety as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site for binding to the GABA-A receptor. nih.gov

Ligand Affinity for Specific Receptors (e.g., Cannabinoid Receptors)

The endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), has gained significant attention as a therapeutic target for a variety of neuroinflammatory and neurodegenerative diseases. The development of selective ligands for these receptors is a key area of research.

Quinoline derivatives have been explored as potential ligands for cannabinoid receptors. For instance, a carbon-11 (B1219553) labeled 4-oxo-quinoline derivative, RS-016, was identified as a promising radiotracer for imaging the CB2 receptor using positron emission tomography (PET). Further research led to the development of fluorinated analogs of RS-016, with N-(1-adamantyl)-1-(2-(2-fluoroethoxy)ethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide (RS-126) emerging as a potent candidate for a CB2 PET ligand. This compound demonstrated high and blockable binding in in vitro autoradiographic studies using CB2-positive rat spleen tissue, and its accumulation in the spleen with high specificity was confirmed through in vivo PET imaging and ex vivo biodistribution studies.

The structure-activity relationship of these quinoline-based ligands is crucial for their affinity and selectivity. For example, the design of 4-carboxyl quinoline derivatives with a methylsulfonyl COX-2 pharmacophore at the para position of the C-2 phenyl ring led to potent and highly selective COX-2 inhibitors. chemicalbook.com Molecular modeling studies of one such derivative, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, showed that the p-MeSO2 substituent on the C-2 phenyl ring orients into the secondary pocket of the COX-2 enzyme. chemicalbook.com This highlights how specific substitutions on the quinoline ring can dictate receptor or enzyme binding.

Although there is no specific data on the affinity of this compound for cannabinoid or other specific receptors, the demonstrated ability of the quinoline scaffold to serve as a basis for potent and selective receptor ligands suggests that this compound could be a valuable starting point for the design of new receptor-targeted molecules.

Antioxidant and Antidegradant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. nih.gov Antioxidants can help mitigate this damage.

Quinoline derivatives have been investigated for their antioxidant potential. nih.gov The antioxidant activity of these compounds is often related to their ability to donate a hydrogen atom or a single electron to scavenge free radicals. nih.gov Studies on 2-phenylquinolin-4(1H)-ones, which are structurally related to flavones, have shown that these compounds possess antioxidant properties. nih.gov The introduction of additional hydrogen-donating groups on the 2-phenylquinolin-4(1H)-one structure was found to increase their antioxidant activity. nih.gov

The antioxidant efficiency of some quinoline derivatives has been found to be comparable to or even greater than that of Trolox, a well-known antioxidant standard. nih.gov Molecular docking simulations have also suggested that certain quinoline derivatives may act as inhibitors of enzymes involved in oxidative stress, such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov

While specific antioxidant data for this compound is not available, the general antioxidant properties exhibited by the broader class of quinoline derivatives suggest that this compound may also possess similar capabilities. The methoxy and methyl groups on the quinoline ring could potentially influence its electron-donating capacity and, consequently, its antioxidant activity.

Luminescent and Optical Properties for Biological Sensing

The development of fluorescent probes for biological sensing and imaging is a rapidly growing field. Compounds with favorable luminescent and optical properties are essential for these applications. The quinoline ring system, being a part of many fluorescent natural products, provides a versatile scaffold for the design of new optical probes.